FP0429

mGlu4 mGlu8 efficacy

Addressing the challenge of differentiating mGlu4 vs. mGlu8 signaling in native tissues: FP0429 is the unique full mGlu4 agonist/weak mGlu8 partial agonist that enables unambiguous subtype attribution. • mGlu4 EC50 48.3 μM; negligible mGlu8 activation. • Efficacy fingerprint validated by Ser157/Gly158 mutagenesis. • Prototype APTC scaffold for SAR-driven medicinal chemistry. Essential reference standard for CNS research and drug discovery programs targeting group III mGlu receptors.

Molecular Formula C10H12N2O7
Molecular Weight 272.21 g/mol
CAS No. 870860-41-6
Cat. No. B1673587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFP0429
CAS870860-41-6
SynonymsFP0429;  FP 0429;  FP-0429.
Molecular FormulaC10H12N2O7
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1C(N(CC1(C(=O)O)N)C(=O)C=CC(=O)O)C(=O)O
InChIInChI=1S/C10H12N2O7/c11-10(9(18)19)3-5(8(16)17)12(4-10)6(13)1-2-7(14)15/h1-2,5H,3-4,11H2,(H,14,15)(H,16,17)(H,18,19)/b2-1+/t5-,10-/m0/s1
InChIKeyZALHFQNLXQORTH-FGLATXDZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FP0429 Product Overview


FP0429 (CAS 870860-41-6), also known as (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid or 8a06, is a small molecule orthosteric agonist belonging to the aminopyrrolidinetricarboxylic acid (APTC) chemotype [1]. It is characterized as a full agonist at the metabotropic glutamate receptor 4 (mGlu4) and a partial agonist at the closely related mGlu8 subtype, with demonstrated selectivity over group I and II mGlu receptors [1][2].

FP0429: Why Generic Substitution Fails


Generic substitution among Group III mGlu receptor agonists is not scientifically valid due to marked differences in their efficacy, potency, and selectivity profiles across receptor subtypes. FP0429 exhibits a unique efficacy fingerprint, acting as a full agonist at mGlu4 while being a weak partial agonist at mGlu8 [1]. In contrast, other Group III agonists like L-AP4 or ACPT-I are full agonists at both mGlu4 and mGlu8, leading to different downstream signaling outcomes [2][3]. The molecular basis for FP0429's unique profile has been elucidated through site-directed mutagenesis, which identified specific residues (Ser157 and Gly158 in mGlu4) critical for its full agonist activity, explaining why its behavior diverges sharply from other in-class compounds [1].

FP0429 Comparative Differentiation Evidence


Distinct mGlu4/mGlu8 Efficacy Profile

FP0429 demonstrates a distinct efficacy profile not observed with classical Group III agonists. It acts as a full agonist at mGlu4 but only a weak partial agonist at the closely related mGlu8 receptor. This contrasts with L-AP4, which functions as a potent full agonist at both receptors [1]. This differential efficacy has been directly linked to specific residues (Ser157 and Gly158 in mGlu4) via site-directed mutagenesis, which when mutated to their mGlu8 counterparts, converts FP0429 into a weak partial agonist at mGlu4 [2].

mGlu4 mGlu8 efficacy partial agonist full agonist

Potency Comparison vs. L-AP4

FP0429 (EC50 = 48.3 µM for mGlu4) is significantly less potent than the broad-spectrum Group III agonist L-AP4 (EC50 = 0.13 µM for mGlu4) [1][2]. This lower potency, combined with its unique efficacy profile, positions FP0429 as a valuable tool for experiments requiring lower receptor activation levels or when investigating the specific contributions of mGlu4 partial activation.

potency EC50 mGlu4 mGlu8 L-AP4

Selectivity vs. Pan-Group III Agonists

While FP0429 is selective for Group III over Groups I and II, it activates both mGlu4 and mGlu8 [1]. In contrast, more modern orthosteric agonists like LSP4-2022 demonstrate high selectivity for mGlu4 over other Group III subtypes [2]. This positions FP0429 as a dual mGlu4/mGlu8 ligand with a unique efficacy profile, distinct from both pan-Group III agonists (e.g., L-AP4) and highly mGlu4-selective agonists (e.g., LSP4-2022).

selectivity mGlu4 mGlu8 mGlu6 LSP1-2111

FP0429 Research Applications


mGlu4 vs. mGlu8 Functional Dissection

FP0429 serves as a unique tool to differentiate the functional contributions of mGlu4 and mGlu8 in native systems. Its profile as a full mGlu4 agonist and weak mGlu8 partial agonist [1] allows researchers to compare its effects to those of a full agonist at both receptors (e.g., L-AP4) [2]. This comparative approach is essential for attributing physiological outcomes to specific receptor subtypes in complex tissues like brain slices.

SAR Studies on APTC Chemotype

As the prototype APTC and head of series, FP0429 is the foundational compound for understanding the SAR of this chemotype [1]. The molecular basis for its unique efficacy, linked to specific residues Ser157 and Gly158 [3], makes it an essential reference standard for medicinal chemistry efforts aimed at optimizing potency, selectivity, or efficacy within the APTC scaffold.

Partial Agonism in mGluR Pharmacology

FP0429 is an established reference compound for studying the physiological consequences of partial agonism at mGlu receptors. Its weak partial agonist activity at mGlu8, contrasted with its full agonist activity at mGlu4 [1], provides a well-characterized model for exploring how differential receptor activation influences downstream signaling and in vivo behavior, a key consideration in CNS drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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